

# BMS-777607: A Potent Inhibitor of the MET Kinase Family

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Core Target Profile of BMS-777607**

BMS-777607 is a selective, ATP-competitive small molecule inhibitor targeting multiple members of the MET receptor tyrosine kinase family.[1][2] This family of kinases plays a crucial role in cell proliferation, survival, migration, and invasion, making them attractive targets for cancer therapy.[3][4] BMS-777607 has demonstrated potent inhibitory activity against c-Met, Axl, Ron, and Tyro3.[1] While it is a potent inhibitor of the entire family, it exhibits the highest selectivity for Axl.

## **Quantitative Inhibition Data**

The inhibitory activity of BMS-777607 has been characterized through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against key members of the MET family.



Target Kinase	IC50 (nM)	Assay Type	Reference
Axl	1.1	Cell-free	
Ron	1.8	Cell-free	-
c-Met	3.9	Cell-free	-
Tyro3	4.3	Cell-free	-
c-Met (autophosphorylation)	<1	Cellular (PC-3, DU145)	<del>-</del>
c-Met (autophosphorylation)	20	Cellular (GTL-16)	-

BMS-777607 displays significant selectivity for the Met-related targets over other kinases, with a more than 40-fold greater selectivity against Lck, VEGFR-2, and TrkA/B, and over 500-fold greater selectivity against a broader panel of receptor and non-receptor kinases.

## Experimental Protocols Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of BMS-777607 on the enzymatic activity of purified kinases.

#### Methodology:

- The kinase reaction is initiated by combining a baculovirus-expressed GST-tagged kinase (e.g., GST-Met), a substrate such as poly(Glu/Tyr), and γ-33P-labeled ATP in a kinase buffer (20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).
- Various concentrations of BMS-777607 are added to the reaction mixture.
- The reaction is incubated for 1 hour at 30°C.
- The reaction is terminated by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.



- The precipitated proteins containing the incorporated radiolabeled phosphate are captured on a filter plate.
- The amount of radioactivity is quantified using a scintillation counter to determine the level of kinase activity.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cellular Autophosphorylation Assay**

Objective: To assess the ability of BMS-777607 to inhibit the autophosphorylation of receptor tyrosine kinases in a cellular context.

#### Methodology:

- Cancer cell lines with high expression of the target kinase (e.g., GTL-16 for c-Met) are cultured to sub-confluency.
- Cells are serum-starved overnight to reduce basal kinase activity.
- The cells are then treated with various concentrations of BMS-777607 for a specified period (e.g., 1-2 hours).
- For ligand-dependent kinases like c-Met, cells are stimulated with the corresponding ligand (e.g., Hepatocyte Growth Factor, HGF) for a short period (e.g., 15-30 minutes) to induce receptor autophosphorylation.
- Following treatment, the cells are lysed in a buffer containing phosphatase and protease inhibitors.
- The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein from each sample are subjected to sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

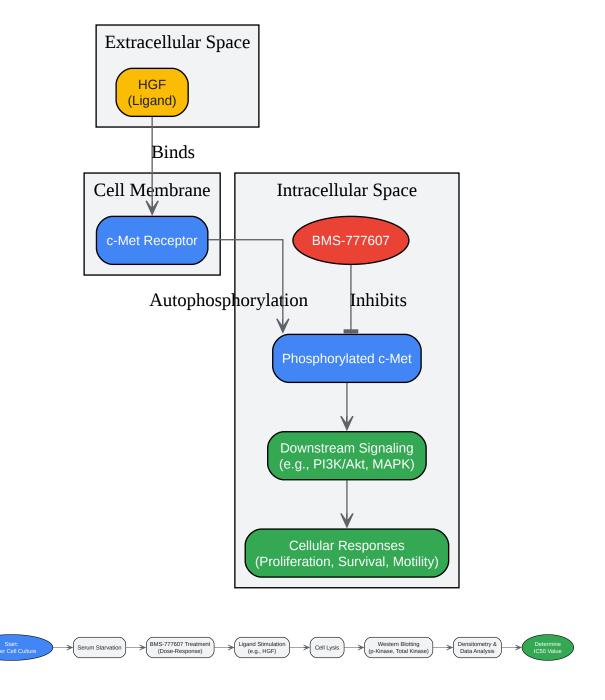


- The membranes are probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Met) and the total form of the kinase.
- Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL).
- The band intensities are quantified using densitometry to determine the ratio of phosphorylated to total protein, from which the IC50 value is derived.

# Signaling Pathways and Experimental Workflows BMS-777607 Inhibition of c-Met Signaling

The following diagram illustrates the mechanism by which BMS-777607 inhibits the c-Met signaling pathway.





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